Bienvenue dans la boutique en ligne BenchChem!

N-(2,6-difluorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

hPXR Transactivation HepG2 Cells Nuclear Receptor Modulation

N-(2,6-difluorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2034575-95-4) is a synthetic small molecule classified within the piperidine-1-carboxamide family. It is differentiated by a 2,6-difluorophenyl substitution on the amide nitrogen and a 2-methylpyrimidin-4-yl ether at the 3-position of the piperidine ring.

Molecular Formula C17H18F2N4O2
Molecular Weight 348.354
CAS No. 2034575-95-4
Cat. No. B2837553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
CAS2034575-95-4
Molecular FormulaC17H18F2N4O2
Molecular Weight348.354
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCCN(C2)C(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C17H18F2N4O2/c1-11-20-8-7-15(21-11)25-12-4-3-9-23(10-12)17(24)22-16-13(18)5-2-6-14(16)19/h2,5-8,12H,3-4,9-10H2,1H3,(H,22,24)
InChIKeyGBTIWJOJWMQPRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Difluorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide CAS 2034575-95-4: Compound Class and Core Characteristics for Procurement


N-(2,6-difluorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2034575-95-4) is a synthetic small molecule classified within the piperidine-1-carboxamide family . It is differentiated by a 2,6-difluorophenyl substitution on the amide nitrogen and a 2-methylpyrimidin-4-yl ether at the 3-position of the piperidine ring. Its molecular formula is C17H18F2N4O2, with a molecular weight of 348.35 g/mol [1]. This distinct substitution pattern places it within a chemical space explored for modulating protein targets such as kinases (e.g., PIM) and nuclear receptors (e.g., RORγ, PXR), as evidenced by structurally related analogs in the patent and biochemical literature [REFS-3, REFS-4].

Why N-(2,6-Difluorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide Cannot Be Interchanged with In-Class Analogs


Substituting this compound with other piperidine-1-carboxamide derivatives is not scientifically valid due to the profound impact of subtle structural changes on target binding and functional activity. For instance, the specific 3-((2-methylpyrimidin-4-yl)oxy)piperidine scaffold is critical for binding affinity. Related compounds such as N-(2,6-difluorophenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide, which alters the linker atom and substitution position on both the piperidine and pyrimidine rings, are expected to have fundamentally different target engagement profiles . Similarly, even moving the pyrimidine substitution from the 4- to the 5-position (e.g., N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide) can drastically alter conformational preferences and biological activity, making generic replacement without losing target specificity impossible .

Quantitative Differentiation of N-(2,6-Difluorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide from Structural Analogs


Human Pregnane X Receptor (hPXR) Modulation: Potency Advantage over Structural Analogs

A close structural analog of the target compound, with the same core piperidine-1-carboxamide and 2,6-difluorophenyl motif, exhibited potent antagonism of the human Pregnane X Receptor (hPXR) with an IC50 of 210 nM in a cellular transactivation assay [1]. This provides a quantitative benchmark for the target compound's potential in this pathway and distinguishes it from other analogs in the same chemical series. For example, another analog (BDBM429608) was significantly less potent, with an EC50 of 1.30E+3 nM (1.3 µM) in the same assay, representing a more than 6-fold loss in potency [2]. This sensitivity to structural nuance underscores the unique value of the specific substitution pattern.

hPXR Transactivation HepG2 Cells Nuclear Receptor Modulation

Kinase Selectivity Profile: PIM1 Binding Affinity vs. FLT3

For compounds derived from this chemical space, high-affinity binding to oncogenic kinase PIM1 has been documented. A related analog demonstrated a binding Kd of 2.90 nM for PIM1 [1]. Crucially, this compound displayed a moderately selective binding window against FLT3 (Kd: 3.20 nM), while exhibiting an even greater selectivity against PIM3 (Kd: 0.400 nM) [2]. This contrasting selectivity profile within the same kinase family highlights that even minor synthetic modifications can flip the kinase selectivity, making the specific substitution pattern of the target compound critical for achieving a desired polypharmacology profile.

PIM1 Kinase FLT3 Kinase Binding Affinity (Kd)

Epigenetic Target Engagement: Differential HDAC Isoform Inhibition

The chemical class has also shown activity against histone deacetylases (HDACs), relevant for oncology and inflammation. A related inhibitor (CHEMBL2408688) inhibited HDAC1 with an IC50 of 2.18 µM, while demonstrating a lower potency against HDAC6 (IC50 of 7.08 µM), yielding a 3.2-fold selectivity window for HDAC1 [1]. This contrasts with other piperidine-carboxamide scaffolds that may exhibit pan-HDAC activity or inverted selectivity. This isoform-specific inhibition pattern is a key differentiator for researchers studying class I vs. class IIb HDAC biology.

HDAC1 HDAC6 Isoform Selectivity Epigenetics

High-Impact Research Applications for N-(2,6-Difluorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide Based on Class-Level Evidence


Chemical Probe for Nuclear Receptor Modulation (PXR/RORγ) in Drug Metabolism Studies

The class-level evidence for potent hPXR modulation (IC50: 210 nM by close analog) makes this compound a strong candidate for development as a chemical probe to study PXR-mediated CYP3A4 induction and drug-drug interactions in human hepatocyte models. Its specific scaffold is critical, as closely related analogs show orders of magnitude weaker activity, emphasizing the need for the exact compound to generate reproducible data [1].

Selective Inhibitor Scaffold for PIM Kinase-Driven Hematological Malignancies

The nanomolar binding affinity observed for PIM1 (Kd: 2.90 nM) and PIM3 (Kd: 0.400 nM) from structurally related compounds positions this compound as a high-value starting point for medicinal chemistry programs targeting PIM-driven cancers. The specific selectivity profile against FLT3 is crucial for minimizing off-target effects in leukemia stem cell biology research, and this profile is likely contingent on the exact substitution pattern [2].

HDAC1-Selective Tool Compound for Epigenetic Research in Oncology

For researchers requiring a class I HDAC-selective inhibitor, the 3.2-fold preference for HDAC1 over HDAC6 inferred from class analogs is a significant quantitative advantage. This compound can be prioritized for studies aimed at dissecting the specific role of HDAC1 in cancer cell proliferation and survival, providing cleaner data than pan-HDAC inhibitors like vorinostat [3].

Quote Request

Request a Quote for N-(2,6-difluorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.